Triazole lactic acid

Übersicht

Beschreibung

Synthesis Analysis

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles .Molecular Structure Analysis

Triazole compounds contain two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .Chemical Reactions Analysis

Chemically, 1H-1,2,4-triazole shows both electrophilic and nucleophilic substitution reactions . Due to high electron density, electrophilic substitution occurs at nitrogen atoms only .Physical And Chemical Properties Analysis

Triazole compounds are cyclic compounds as an atom of ring members with at least two different elements . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .Wissenschaftliche Forschungsanwendungen

Versatile Biological Activities

- Medicinal Applications: Triazole compounds, characterized by three nitrogen atoms in their five-membered aromatic azole ring, exhibit a wide range of biological activities due to their ability to bind with various enzymes and receptors through non-covalent interactions. They have been used in treating diseases like cancer, tuberculosis, diabetes, and more (Zhou & Wang, 2012).

Supramolecular Interactions and Chemistry

- Supramolecular Chemistry: 1,2,3-triazoles are significant for their unique combination of easy accessibility and diverse supramolecular interactions. They have myriad applications in supramolecular and coordination chemistry, including ion-pair recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

Physical and Thermal Properties

- Material Properties: Research has explored the influence of biofield treatment on physical, spectral, and thermal properties of triazoles, highlighting significant alterations in properties like crystallite size, melting temperature, and thermal decomposition temperature (Trivedi et al., 2015).

Click Chemistry and Drug Discovery

- Click Chemistry Applications: The copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and acetylenes in click chemistry plays a critical role in drug discovery. Triazole products engage in hydrogen bonding and dipole interactions with biological targets (Kolb & Sharpless, 2003).

Hybrid Molecules and Biological Agents

- Hybrid Molecule Synthesis: Triazole-β-lactam hybrids have been synthesized for potential biological activities. These hybrids demonstrate the innovative synthesis of two distinct entities in one molecule, leading to novel biological activities (Shiri, 2020).

Wirkmechanismus

Target of Action

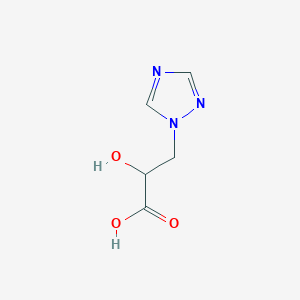

Triazole lactic acid, also known as 2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid, is a derivative of the triazole class of compounds. Triazole derivatives are known to interact with a variety of enzymes and receptors in biological systems . They have been found to exhibit a wide range of biological activities through various mechanisms of action, such as enzymatic activity and receptor-mediated mechanisms .

Mode of Action

It is known that triazole derivatives can interact with their targets through weak interactions . This interaction can lead to changes in the function of the target, which can result in various biological effects .

Biochemical Pathways

Triazole derivatives are known to affect various biochemical pathways. For instance, they are known to be involved in the inhibition of sterol synthesis . .

Pharmacokinetics

The pharmacokinetics of triazole derivatives have been studied extensively. They are known to be rapidly absorbed and excreted, mostly unchanged, primarily in the urine . .

Result of Action

It is known that triazole derivatives can have various molecular and cellular effects due to their interaction with different targets . These effects can range from antimicrobial to anticancer activities .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of this compound has been detected in different crops, suggesting that it can be influenced by factors such as the type of crop and environmental conditions . .

Safety and Hazards

According to a safety data sheet, triazole compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Triazole lactic acid, like other triazole derivatives, can bind with a variety of enzymes and receptors in biological systems through non-covalent or covalent interactions This interaction plays a crucial role in biochemical reactions

Cellular Effects

Triazole derivatives have been shown to have significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . These activities suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that triazole derivatives can bind with a variety of enzymes and receptors in biological systems . This binding can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.

Dosage Effects in Animal Models

It is known that triazole derivatives can have toxic or adverse effects at high doses

Metabolic Pathways

It is known that triazole derivatives are common metabolites derived from triazole-containing fungicides that act by inhibiting sterol synthesis .

Transport and Distribution

It is known that triazole pesticides can be taken up by plant roots and distributed in plant tissues .

Subcellular Localization

It is known that triazole pesticides have a higher proportion in cell walls than in cell organelles and soluble components .

Eigenschaften

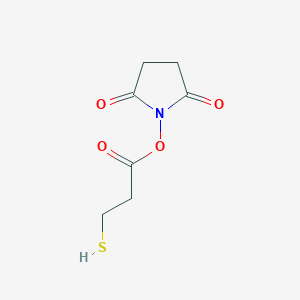

IUPAC Name |

2-hydroxy-3-(1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c9-4(5(10)11)1-8-3-6-2-7-8/h2-4,9H,1H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRGHGWETVMENC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CC(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501022705 | |

| Record name | Triazole lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1450828-63-3 | |

| Record name | Triazole lactic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501022705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How common is triazole lactic acid as a metabolite of triazole fungicides?

A1: this compound (TLA) is a frequently observed metabolite of various triazole fungicides. Research indicates that it's one of the four main common metabolites originating from triazole fungicide breakdown, alongside 1,2,4-triazole (TRZ), triazole alanine (TA), and triazole acetic acid (TAA). These metabolites are collectively termed 'triazole derivative metabolites' (TDMs). []

Q2: Has the dissipation of this compound been studied in the context of specific triazole fungicides?

A3: Yes, research has investigated the presence and persistence of this compound during the breakdown of specific triazole fungicides. For instance, in studies examining the dissipation of penconazole in horticultural crops (courgettes and tomatoes) treated with a commercial penconazole formulation, this compound was identified as one of the metabolites. The research, utilizing ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-Q-Orbitrap), aimed to understand the fate of penconazole from its active form to its metabolites. []

Q3: What can be said about the toxicity of this compound in comparison to its parent fungicides?

A4: While research primarily focuses on the detection and dissipation of this compound, some studies have explored its potential toxicity. Interestingly, findings suggest that TLA might exhibit higher toxicity compared to its parent fungicide. This observation underscores the importance of evaluating metabolite toxicity alongside the parent compound to ensure food safety and environmental protection. []

Q4: Are there any existing models for studying the metabolic processes occurring within a ruminant's digestive system that could contribute to understanding the fate of this compound?

A5: Yes, a modified rumen simulation system (RUSITEC) has been used to investigate the metabolic fate of xenobiotics, including triazole derivatives like TLA, within the rumen. This in vitro system provides valuable insights into the stability and breakdown of such compounds in a controlled environment mimicking the rumen's conditions. Studies utilizing the modified RUSITEC system have demonstrated its ability to maintain metabolic activity over extended periods (at least 8 days), offering a valuable alternative to in vivo animal experiments and promoting the 3Rs principle (refine, reduce, replace). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.